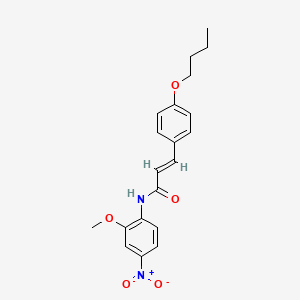![molecular formula C16H15NO2 B5364412 3-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5364412.png)
3-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as A-438079, is a selective antagonist for P2X7 receptors. P2X7 receptors are ion channels that are activated by extracellular ATP and play a crucial role in immune response and inflammation. A-438079 has been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-[(3-phenyl-2-propen-1-yl)oxy]benzamide is a selective antagonist for P2X7 receptors. P2X7 receptors are ion channels that are activated by extracellular ATP. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines and chemokines, as well as the formation of pores in the cell membrane. This compound blocks the activation of P2X7 receptors, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of neuropathic pain and multiple sclerosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. This compound has been studied in vitro for its potential use in cancer treatment, where it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-phenyl-2-propen-1-yl)oxy]benzamide is a selective antagonist for P2X7 receptors, which makes it a valuable tool for studying the role of P2X7 receptors in various diseases. However, its selectivity for P2X7 receptors also limits its use in studying other ion channels or receptors. This compound is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in treating different types of cancer. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine its efficacy and safety in treating these diseases. Additionally, further studies are needed to determine the long-term effects of this compound and its potential for drug interactions.
Métodos De Síntesis
The synthesis of 3-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The 3-chlorobenzoic acid is then reacted with 3-phenylprop-2-en-1-ol in the presence of a base such as potassium carbonate to form 3-[(3-phenyl-2-propen-1-yl)oxy]benzoic acid. Finally, the 3-[(3-phenyl-2-propen-1-yl)oxy]benzoic acid is converted to this compound by reacting it with thionyl chloride and then with ammonia.
Aplicaciones Científicas De Investigación
3-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has been studied in animal models of neuropathic pain, multiple sclerosis, and Alzheimer's disease. It has also been studied in vitro for its potential use in cancer treatment.
Propiedades
IUPAC Name |
3-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c17-16(18)14-9-4-10-15(12-14)19-11-5-8-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSOIOTUWCQZKT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol](/img/structure/B5364338.png)
![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5364339.png)
![7-acetyl-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5364342.png)


![3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5364389.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5364394.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-4-methylbenzamide](/img/structure/B5364400.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364405.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5364420.png)
![N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5364422.png)
![N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)